

A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-(2-oxopropyl)benzoate*

Cat. No.: B1342161

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-(2-oxopropyl)benzoate**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

Molecular Structure

Chemical Formula: C₁₂H₁₄O₃ Molecular Weight: 206.24 g/mol Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted ¹H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH ₃	~1.3-1.4	Triplet (t)	~7.1
Propanone -CH ₃	~2.2	Singlet (s)	N/A
Propanone -CH ₂	~3.8	Singlet (s)	N/A
Ethyl -CH ₂	~4.3-4.4	Quartet (q)	~7.1
Aromatic H (ortho to -CH ₂ C(O)CH ₃)	~7.3	Doublet (d)	~8.0
Aromatic H (ortho to -COOEt)	~7.9-8.0	Doublet (d)	~8.0

Note: These are predicted values and may vary slightly from experimental results.[\[1\]](#)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Ethyl -CH ₃	~14
Propanone -CH ₃	~29
Propanone -CH ₂	~45
Ethyl -CH ₂	~61
Aromatic CH (ortho to -CH ₂ C(O)CH ₃)	~128
Aromatic CH (ortho to -COOEt)	~130
Aromatic C (ipso, attached to -COOEt)	~131
Aromatic C (ipso, attached to -CH ₂ C(O)CH ₃)	~136
Ester C=O	~166
Ketone C=O	~206

Note: These are predicted values and may vary slightly from experimental results.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium
C=O stretch (ketone)	~1715	Strong
C=O stretch (ester)	~1720	Strong
C=C stretch (aromatic)	1600-1450	Medium
C-O stretch (ester)	1300-1000	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (mass-to-charge ratio)	Description
[M] ⁺	206	Molecular Ion
[M - CH ₃] ⁺	191	Loss of a methyl radical from the propanone group
[M - OCH ₂ CH ₃] ⁺	161	Loss of the ethoxy radical from the ester group
[C ₆ H ₄ CH ₂ C(O)CH ₃] ⁺	147	
[C ₆ H ₄ CO] ⁺	105	Loss of the 2-oxopropyl group followed by the ethoxy group
[C ₆ H ₅] ⁺	77	Loss of the ester and 2-oxopropyl groups

Experimental Protocols

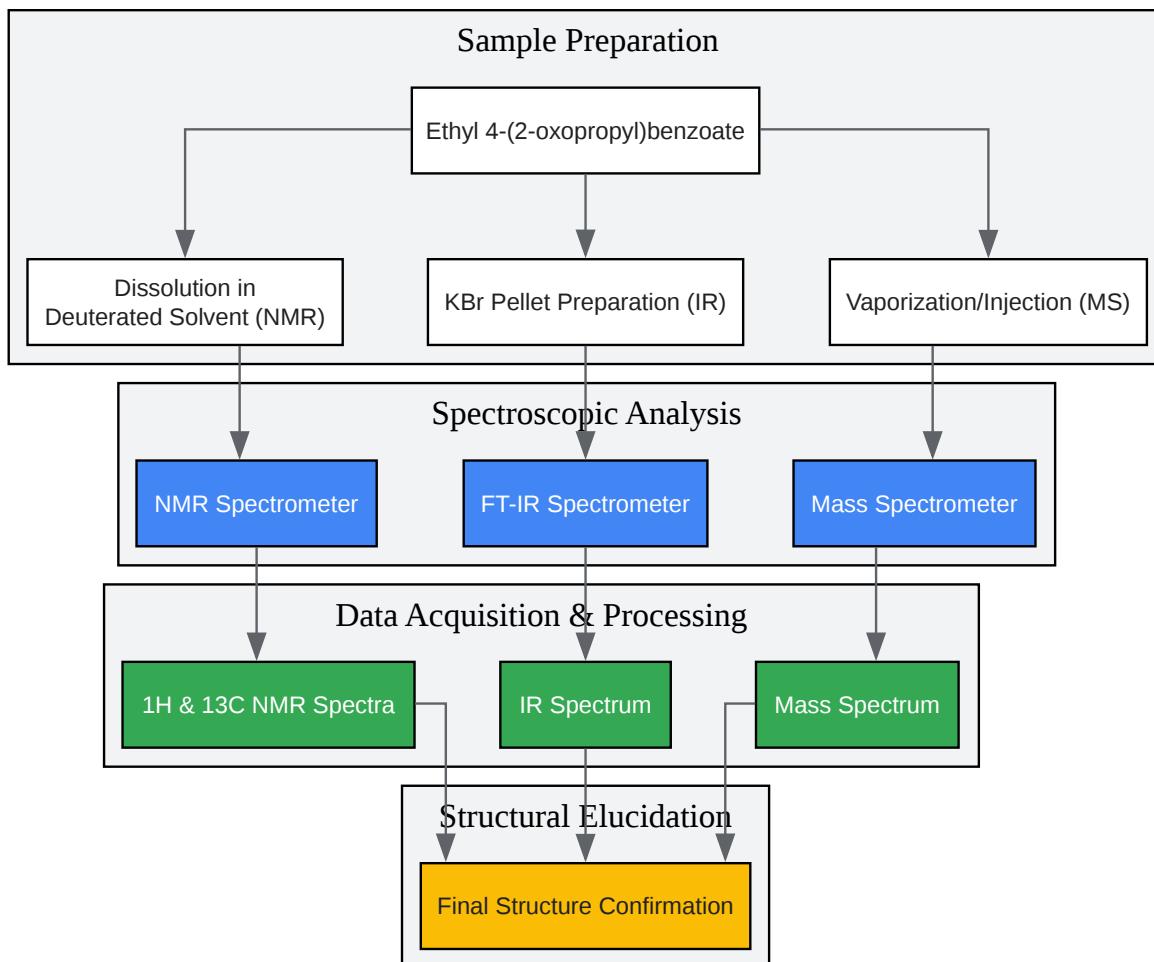
The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-(2-oxopropyl)benzoate** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and free of any particulate matter.[\[2\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[\[3\]](#)[\[4\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[\[5\]](#)[\[6\]](#)


- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[7][8]
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[9][10]
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which bombards the sample with high-energy electrons to induce ionization and fragmentation.[9][10]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[9]
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 4-(2-oxopropyl)benzoate**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. web.mit.edu [web.mit.edu]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342161#spectroscopic-data-for-ethyl-4-2-oxopropyl-benzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

